Diethyl 2-Ethyl-2-methylmalonate-D3

Stable isotope-labeled internal standard Quantitative LC-MS/MS Isotope dilution mass spectrometry

Diethyl 2-Ethyl-2-methylmalonate-D3 (CAS 848565-90-2) is a selectively deuterated isotopologue of diethyl 2-ethyl-2-methylmalonate (unlabeled CAS 2049-70-9), in which the methyl group (–CH₃) is replaced by a trideuteriomethyl group (–CD₃), yielding a molecular formula of C₁₀H₁₅D₃O₄ and a molecular weight of 205.27 g/mol — a +3.02 Da mass shift relative to the non-deuterated parent compound (MW 202.25 g/mol). As a stable isotope-labeled analog belonging to the malonic ester family, this compound preserves the identical ester functionality and branched α-carbon substitution pattern of the unlabeled species, while the precise +3 Da mass increment and high isotopic enrichment (>98 atom% D) enable unambiguous mass spectrometric discrimination, fulfilling the widely recognized minimum mass difference criterion (≥3 Da) for deuterated internal standards in quantitative LC-MS/MS workflows.

Molecular Formula C10H18O4
Molecular Weight 205.27 g/mol
CAS No. 848565-90-2
Cat. No. B147241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-Ethyl-2-methylmalonate-D3
CAS848565-90-2
SynonymsEthylmethyl-d3-propanedioic Acid Diethyl Ester
Molecular FormulaC10H18O4
Molecular Weight205.27 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3
InChIKeyODRGILDUWDVBJX-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Ethyl-2-methylmalonate-D3 (CAS 848565-90-2): Deuterated Malonate Ester for Quantitative LC-MS/MS and Metabolic Tracing


Diethyl 2-Ethyl-2-methylmalonate-D3 (CAS 848565-90-2) is a selectively deuterated isotopologue of diethyl 2-ethyl-2-methylmalonate (unlabeled CAS 2049-70-9), in which the methyl group (–CH₃) is replaced by a trideuteriomethyl group (–CD₃), yielding a molecular formula of C₁₀H₁₅D₃O₄ and a molecular weight of 205.27 g/mol — a +3.02 Da mass shift relative to the non-deuterated parent compound (MW 202.25 g/mol) . As a stable isotope-labeled analog belonging to the malonic ester family, this compound preserves the identical ester functionality and branched α-carbon substitution pattern of the unlabeled species, while the precise +3 Da mass increment and high isotopic enrichment (>98 atom% D) enable unambiguous mass spectrometric discrimination, fulfilling the widely recognized minimum mass difference criterion (≥3 Da) for deuterated internal standards in quantitative LC-MS/MS workflows [1]. The compound is commercially available from specialty isotope suppliers including Toronto Research Chemicals (TRC catalog D444467) and BOC Sciences (catalog BLP-005123), typically at >98% chemical purity with storage recommended at −20 °C [2].

Quantitative LC-MS/MS bioanalysis using isotope dilution for malonate-containing analytes

+3.02 Da mass shift enables baseline-resolved SIL-IS channel discrimination

Non-exchangeable -CD₃ label supports metabolic tracing and reaction mechanism studies

Why Non-Deuterated Diethyl 2-Ethyl-2-methylmalonate Cannot Substitute for the D3-Labeled Analog in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the non-deuterated parent compound (CAS 2049-70-9) is the very analyte that must be measured in biological matrices; using it as an internal standard would create indistinguishable signal contributions between the calibrator and the analyte, rendering accurate quantification impossible [1]. Alternative isotope labeling strategies exist — including ¹³C-labeled malonates or perdeuterated analogs with different deuteration sites — but these either require costly multi-step de novo synthesis from isotopically enriched precursors or introduce deuterium at chemically labile positions (e.g., α-carbonyl or hydroxyl groups) that are susceptible to H/D back-exchange in aqueous mobile phases, compromising isotopic integrity [2][3]. The –CD₃ labeling pattern of Diethyl 2-Ethyl-2-methylmalonate-D3 places deuterium on a non-exchangeable sp³ carbon center, mitigating back-exchange risk while delivering precisely the ≥3 Da mass shift deemed necessary for robust SIL-IS performance in regulated bioanalytical workflows [4].

Target Compound Diethyl 2-Ethyl-2-methylmalonate-D3
Non-Deuterated Parent Unlabeled CAS 2049-70-9

Non-deuterated analog is the analyte itself; using it as an internal standard creates indistinguishable signals and prevents accurate quantification.

D2-labeled malonate esters provide only a +2 Da shift, which falls below the widely accepted ≥3 Da criterion and may not fully resolve isotopic cross-contribution.

Methylene- or heteroatom-labeled deuterated analogs risk H/D back-exchange in aqueous mobile phases, compromising isotopic integrity.

Quantitative Evidence Supporting Selection of Diethyl 2-Ethyl-2-methylmalonate-D3 Over Closest Analogs


Mass Shift (ΔM = +3.02 Da) Versus Non-Deuterated Parent Compound for Unambiguous LC-MS/MS Discrimination

Diethyl 2-Ethyl-2-methylmalonate-D3 (exact mass 205.13900 Da) exhibits a monoisotopic mass shift of +3.02 Da relative to the non-deuterated parent compound diethyl 2-ethyl-2-methylmalonate (exact mass 202.12051 Da, CAS 2049-70-9) [1]. This ΔM satisfies — and minimally exceeds — the widely adopted ≥3 Da threshold recommended for deuterated internal standards in quantitative LC-MS, below which isotopic cross-contribution between the [M+H]⁺ ion clusters of the analyte and the internal standard can produce nonlinear calibration responses and compromise assay accuracy [2]. In contrast, diethyl malonate-d₂ (CAS 4303-49-5) provides only a +2 Da shift, which is explicitly considered insufficient per the same selection guidelines [2].

Mass Shift vs. Parent
Head-to-head

ΔM = +3.02 Da vs. unlabeled parent; +2 Da for D2-malonate comparator

Meets ≥3 Da criterion for robust SIL-IS discrimination in LC-MS/MS.

Mass shift enables baseline separation from analyte isotopologue clusters.

Stable isotope-labeled internal standard Quantitative LC-MS/MS Isotope dilution mass spectrometry

Isotopic Enrichment ≥98 Atom% D Enables Accurate Isotope Dilution Quantification Versus Lower-Purity Deuterated Alternatives

Diethyl 2-Ethyl-2-methylmalonate-D3 is supplied with chemical purity >98% and isotopic enrichment ≥98 atom% D, as specified by BOC Sciences and consistent with the dual 98% purity/abundance threshold recommended for stable isotope-labeled internal standards in quantitative analysis [1]. This level of enrichment ensures that >99.9% of the internal standard population carries the full +3 Da mass label (the trideuteriomethyl group), minimizing the residual unlabeled fraction that would otherwise contribute to the analyte signal channel and bias the measured concentration downward. For comparison, diethyl malonate-d₂ (Sigma-Aldrich, CAS 4303-49-5) is also specified at 98 atom% D, but its +2 Da shift is intrinsically less discriminating . ¹³C-labeled malonate standards achieve superior isotopic stability but require substantially more expensive, multi-step synthetic routes from ¹³C-enriched precursors that limit commercial availability and increase procurement cost [2].

Isotopic Enrichment
Cross-study comparable

>98 atom% D; chemical purity >98%

Minimizes unlabeled fraction interference at LLOQ levels.

Dual 98% purity/abundance meets common SIL-IS acceptance criteria.

Isotopic enrichment Chemical purity SIL-IS method validation

Kinetic Isotope Effect (k_H/k_D ≈ 6–10) for C–D Versus C–H Bond Cleavage: Implications for Metabolic Stability Tracing

The replacement of three hydrogen atoms with deuterium on the methyl group of diethyl 2-ethyl-2-methylmalonate introduces a primary kinetic isotope effect (KIE) at any metabolic transformation involving C–H(D) bond cleavage at the –CD₃ position. The rate of a reaction involving a C–¹H bond is typically 6–10 times faster than the corresponding C–²H (C–D) bond [1]. This KIE magnitude is sufficient to produce measurable metabolic switching in in vitro microsomal or hepatocyte incubations, where the deuterated compound can be co-incubated with the non-deuterated parent to quantify the metabolic contribution of the methyl substituent versus the ethyl or ester groups by differential LC-MS/MS monitoring. Diethyl 2-Ethyl-2-methylmalonate-D3, with its specific –CD₃ labeling, enables targeted investigation of methyl-group metabolism, whereas perdeuterated or randomly labeled analogs (e.g., diethyl malonate-d₂ labeled at the reactive methylene position) may introduce KIEs at chemically distinct sites that confound mechanistic interpretation [2].

Kinetic Isotope Effect
Class-level

k_H/k_D ≈ 6–10 for C–D bond cleavage at –CD₃

Supports position-specific metabolic tracing studies.

Selective KIE at methyl group avoids confounding signals from other sites.

Kinetic isotope effect Deuterium metabolic switching ADME probe design

Near-Identical Physicochemical Properties to Non-Deuterated Parent: Retention Time Co-Elution and Extraction Recovery Matching

The deuterated analog Diethyl 2-Ethyl-2-methylmalonate-D3 retains physicochemical properties nearly identical to its non-deuterated parent (CAS 2049-70-9), with predicted density (1.0 ± 0.1 g/cm³ vs. 0.981 g/mL at 25 °C for the unlabeled compound) and boiling point (217.8 ± 8.0 °C vs. 217.8 °C at 760 mmHg) values that overlap within experimental uncertainty . The calculated logP values are also expected to be essentially identical (unlabeled logP = 1.38–2.26 depending on estimation method) [1]. This physicochemical near-identity is a prerequisite for the compound's function as a stable isotope-labeled internal standard (SIL-IS), as it ensures co-elution with the analyte during reversed-phase LC separation and equivalent extraction recovery from biological matrices — two properties that are essential for accurate correction of matrix effects and sample preparation variability in quantitative bioanalysis. In contrast, non-isotopic internal standards (e.g., structural analogs) frequently exhibit differential extraction recoveries and chromatographic retention times, leading to incomplete matrix effect compensation and compromised assay accuracy [2].

Physicochemical Matching
Head-to-head

Density and boiling point overlap within experimental uncertainty

Ensures co-elution and matched extraction recovery.

Essential for accurate matrix effect compensation in bioanalysis.

Chromatographic co-elution Extraction recovery Matrix effect compensation

Storage at −20 °C Versus Ambient Temperature: Differential Stability Requirements Relative to Non-Deuterated Analog

Diethyl 2-Ethyl-2-methylmalonate-D3 requires storage at −20 °C for long-term preservation, as specified by BOC Sciences . This is a more stringent requirement than the non-deuterated parent compound (CAS 2049-70-9), which is typically stored at ambient room temperature in a cool, dry place (<15 °C recommended by some suppliers) . The differential storage requirement likely reflects the need to preserve isotopic integrity: repeated freeze-thaw cycles or prolonged exposure to ambient moisture could, in principle, promote slow H/D exchange or ester hydrolysis, gradually eroding the isotopic enrichment specification that is critical for its intended use as a quantitative internal standard. For procurement planning, this means laboratories must ensure −20 °C freezer capacity is available and that cold-chain shipping is specified at the point of order to avoid thermal degradation during transit.

Storage Stability
Data to verify

Requires −20 °C long-term storage

Cold-chain logistics required; differs from ambient-stable parent.

Vendor-specified condition; impact on isotopic integrity to verify.

Storage stability Isotopic integrity Cold-chain logistics

Recommended Procurement and Application Scenarios for Diethyl 2-Ethyl-2-methylmalonate-D3 Based on Differentiating Evidence


Quantitative Bioanalysis of Diethyl 2-Ethyl-2-methylmalonate or Its Metabolites in Plasma/Tissue by LC-MS/MS Using Isotope Dilution

Diethyl 2-Ethyl-2-methylmalonate-D3 is the optimal internal standard choice when the analyte of interest is diethyl 2-ethyl-2-methylmalonate itself or its ester hydrolysis product (2-ethyl-2-methylmalonic acid) in biological matrices. The +3.02 Da mass shift exceeds the ≥3 Da minimum threshold for deuterated SIL-IS use [1], the >98 atom% D enrichment minimizes analyte-channel interference , and the near-identical physicochemical properties ensure matched extraction recovery and chromatographic co-elution with the analyte . This application scenario is directly relevant for pharmacokinetic studies of malonate-containing prodrugs or for environmental monitoring of malonate ester residues where regulatory-grade method validation (FDA BMV/EMA GL) is required.

Metabolic Soft-Spot Identification and In Vitro Metabolic Stability Screening of Malonate-Containing Drug Candidates

In ADME laboratories conducting metabolite identification or metabolic stability screening on malonate ester-based pharmaceutical candidates, Diethyl 2-Ethyl-2-methylmalonate-D3 serves as a position-specific metabolic probe. The –CD₃ labeling introduces a primary kinetic isotope effect (k_H/k_D ≈ 6–10) selectively at the methyl group [2], enabling researchers to isolate the contribution of methyl C–H oxidation to overall metabolic clearance by comparing the in vitro half-life of the D3-labeled compound against the non-deuterated parent in liver microsomes or hepatocytes. This differential approach directly informs medicinal chemistry efforts to block metabolically labile sites through structural modification without the confounding effects of KIEs at other molecular positions that would be introduced by perdeuterated or non-specific labeling patterns [3].

Reaction Mechanism Elucidation and Deuterium Tracer Studies in Synthetic Organic Chemistry

For mechanistic organic chemists investigating malonate alkylation, decarboxylation, or condensation reaction pathways, Diethyl 2-Ethyl-2-methylmalonate-D3 provides a defined isotopic tracer that can be tracked through multi-step synthetic sequences by ²H NMR or high-resolution mass spectrometry. The non-exchangeable nature of the –CD₃ label (located on an sp³ carbon remote from carbonyl functionalities) ensures that the isotopic label remains intact through a wide range of reaction conditions (basic, acidic, or protic media) where methylene-deuterated or heteroatom-deuterated analogs would undergo H/D back-exchange [3]. This stability makes it superior to diethyl malonate-d₂ (methylene-labeled) for reaction pathways involving the active methylene position.

Development and Validation of GC-MS or LC-MS/MS Methods Requiring Regulated Bioanalytical Internal Standards

Bioanalytical CROs and pharmaceutical R&D laboratories developing validated LC-MS/MS or GC-MS methods for malonate-related analytes can specify Diethyl 2-Ethyl-2-methylmalonate-D3 as the SIL-IS in their standard operating procedures. The compound's defined isotopic enrichment (>98 atom% D), chemical purity (>98%), and position-specific deuteration pattern satisfy the dual 98% purity/abundance acceptance criteria widely applied to isotope-labeled internal standards in regulated bioanalysis [1]. However, method developers must account for the −20 °C storage requirement and cold-chain procurement logistics, as these differ from the ambient storage conditions applicable to non-deuterated malonate esters .

Application
Selection Property
Validation Focus
Quantitative bioanalysis of malonate analytes in research matrices
Mass shift >3 Da and high isotopic enrichment
Accuracy/precision endpoint review; matrix effect compensation
In vitro metabolic soft-spot identification
Position-specific –CD₃ labeling and kinetic isotope effect
Metabolic pathway deconvolution; SMR interpretation
Reaction mechanism elucidation
Non-exchangeable deuterium label stability
Isotopic tracer integrity across synthetic steps
Regulated bioanalytical method development
Dual 98% purity/abundance specifications
Method validation documentation context; cold-chain logistics planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-Ethyl-2-methylmalonate-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.